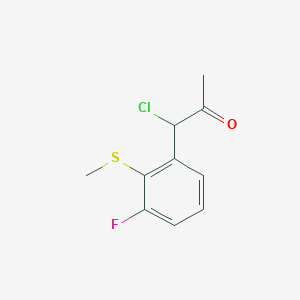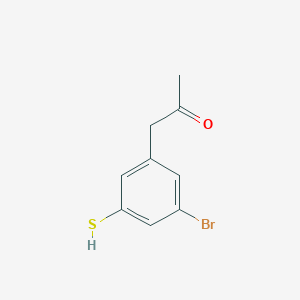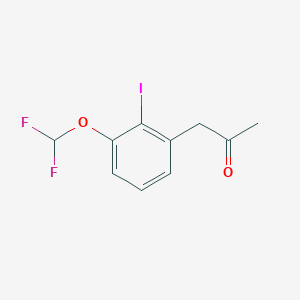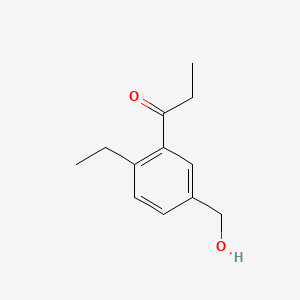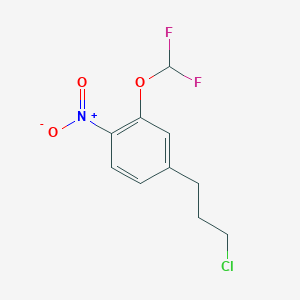
1-(3-Chloropropyl)-3-(difluoromethoxy)-4-nitrobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Chloropropyl)-3-(difluoromethoxy)-4-nitrobenzene is an organic compound characterized by the presence of a chloropropyl group, a difluoromethoxy group, and a nitrobenzene ring
Méthodes De Préparation
The synthesis of 1-(3-Chloropropyl)-3-(difluoromethoxy)-4-nitrobenzene typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Chloropropylation: The addition of a chloropropyl group to the benzene ring.
Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperature, pressure, and the use of catalysts.
Analyse Des Réactions Chimiques
1-(3-Chloropropyl)-3-(difluoromethoxy)-4-nitrobenzene can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chloropropyl group can be substituted with other nucleophiles under appropriate conditions.
Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and nucleophiles such as amines or thiols. Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-(3-Chloropropyl)-3-(difluoromethoxy)-4-nitrobenzene has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(3-Chloropropyl)-3-(difluoromethoxy)-4-nitrobenzene involves its interaction with molecular targets and pathways. The nitro group can participate in redox reactions, while the chloropropyl and difluoromethoxy groups can influence the compound’s reactivity and binding affinity to specific targets.
Comparaison Avec Des Composés Similaires
1-(3-Chloropropyl)-3-(difluoromethoxy)-4-nitrobenzene can be compared with similar compounds such as:
1-(3-Chloropropyl)-4-nitrobenzene: Lacks the difluoromethoxy group, which may affect its chemical properties and applications.
1-(3-Chloropropyl)-3-methoxy-4-nitrobenzene:
The presence of the difluoromethoxy group in this compound makes it unique and may impart distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C10H10ClF2NO3 |
|---|---|
Poids moléculaire |
265.64 g/mol |
Nom IUPAC |
4-(3-chloropropyl)-2-(difluoromethoxy)-1-nitrobenzene |
InChI |
InChI=1S/C10H10ClF2NO3/c11-5-1-2-7-3-4-8(14(15)16)9(6-7)17-10(12)13/h3-4,6,10H,1-2,5H2 |
Clé InChI |
KWEITCIYXTYURE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1CCCCl)OC(F)F)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



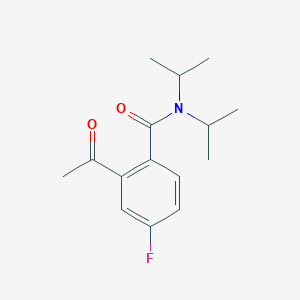
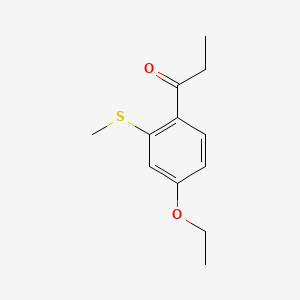
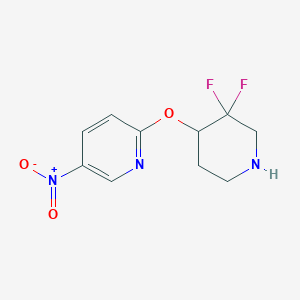
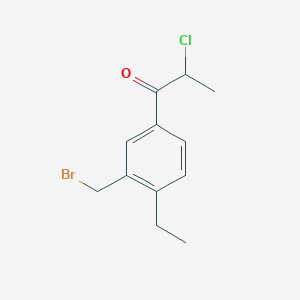

![2-(Chloromethyl)-7-iodoimidazo[1,2-a]pyridine](/img/structure/B14061340.png)
![(2-{1,4-Dioxa-8-azaspiro[4.5]decan-8-yl}pyridin-3-yl)boronic acid](/img/structure/B14061348.png)
![Methyl 4,5,6,7-tetrahydrobenzo[3,4]cycloocta[1,2-d]isoxazole-3-carboxylate](/img/structure/B14061354.png)

